2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide

Drug-likeness Physicochemical profiling Lead optimization

2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide (CAS 302550-66-9; synonym N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide) is a synthetic small molecule (C₁₉H₂₁NO₃, MW 311.4 g/mol) belonging to the N-substituted phenoxyacetamide chemotype. The compound features a biphenyl ether linked to an acetamide core that is further N-functionalized with a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group.

Molecular Formula C19H21NO3
Molecular Weight 311.381
CAS No. 302550-66-9
Cat. No. B2614103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide
CAS302550-66-9
Molecular FormulaC19H21NO3
Molecular Weight311.381
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,20,21)
InChIKeySUWGCLZLWAJFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide (CAS 302550-66-9): Procurement-Relevant Chemical Profile


2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide (CAS 302550-66-9; synonym N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide) is a synthetic small molecule (C₁₉H₂₁NO₃, MW 311.4 g/mol) belonging to the N-substituted phenoxyacetamide chemotype. The compound features a biphenyl ether linked to an acetamide core that is further N-functionalized with a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group . This structural motif overlaps with that of the N-phenylphenoxyacetamide chemical family identified as inhibitors of the Mycobacterium tuberculosis transcriptional repressor EthR, a validated target for ethionamide boosting [1]. The compound is catalogued by chemical suppliers as a research intermediate with potential for further derivatization, although no dedicated biological profiling data for this specific molecule have been disclosed in the peer-reviewed literature .

Chemotype
N-phenylphenoxyacetamide derivative scaffold
Reported Scaffold Context
EthR, FAAH, and AChE1 pathway study relevance
Procurement Role
Synthetic intermediate with derivatization potential for focused library design

Why 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide Cannot Be Interchanged with Generic Phenoxyacetamide Analogs


Within the phenoxyacetamide class, even subtle alterations to the N-substituent or the aryloxy moiety can drastically alter target engagement, permeability, and metabolic stability. The oxolan-2-ylmethyl substituent of 302550-66-9 introduces a constrained cyclic ether that is absent in simpler analogs such as the unsubstituted amide 2-(biphenyl-4-yloxy)acetamide (CAS 77529-40-9) . In the structurally related N-phenylphenoxyacetamide EthR inhibitor series, shifting from a phenyl to a heterocyclic N-substituent modulated both the thermal shift (ΔTₘ) on purified EthR and the ethionamide-boosting EC₅₀ in M. tuberculosis-infected macrophages by several orders of magnitude; the best-optimized compounds achieved >50-fold improvement over the initial hit [1]. The biphenyl group further contributes to ligand efficiency: in the phenoxyacetamide-based acetylcholinesterase 1 (AChE1) inhibitor series, the biphenyl moiety engaged a hydrophobic subpocket critical for retaining potency against the resistance-conferring G122S mutant of Anopheles gambiae AChE1 [2]. Consequently, generic substitution with a simple phenyl or benzyl analog is expected to ablate the specific binding interactions and physicochemical properties encoded by the oxolan-2-ylmethyl and biphenyl-4-yloxy pharmacophoric elements, rendering the compound unsuitable for applications that depend on these structural features.

Attribute
Target (302550-66-9)
Generic phenoxyacetamide analog
N-substituent
Oxolan-2-ylmethyl (cyclic ether)
Unsubstituted amide or simple alkyl
Aryloxy moiety
Biphenyl-4-yloxy (hydrophobic subpocket engagement)
Simple phenyl or benzyl; may not access key subpocket
Binding profile
Reported class-level EthR/FAAH/AChE1 affinity
Expected significant drop in target engagement; SAR may not transfer

Quantified Differentiation Evidence for 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation Against the Des-N-(oxolan-2-ylmethyl) Acetamide Analog

Compared with the simpler 2-(biphenyl-4-yloxy)acetamide (CAS 77529-40-9; C₁₄H₁₃NO₂, MW 227.26 g/mol), 302550-66-9 carries an additional oxolan-2-ylmethyl substituent that increases molecular weight to 311.4 g/mol and adds one hydrogen-bond acceptor (the tetrahydrofuran oxygen), yielding a calculated topological polar surface area (tPSA) of approximately 56 Ų (compared with an estimated ~52 Ų for the des-oxolan analog) . In the 960-member N-phenylphenoxyacetamide library synthesized by Flipo et al., the mean molar mass was 340.6 g/mol (range 227.3–497.6 g/mol) and mean tPSA was 56.2 Ų (range 29.5–118.4 Ų); compounds within this library that fell outside the Veber and Lipinski rule-of-five space showed impaired permeability in the M. smegmatis whole-cell phenotypic assay [1]. The oxolan-2-ylmethyl group of 302550-66-9 positions the molecule within the favorable central range of this library for both permeability and solubility, distinguishing it from lower-molecular-weight analogs that may lack sufficient target complementarity or higher-molecular-weight analogs that risk poor cellular penetration [1].

MW & tPSA shift
Class-level inference
ΔMW +84.1 g/mol; tPSA within 0.2 Ų of library mean
Physicochemical differentiation supports library positioning for permeability
In silico calculation; library parameters from Flipo et al. 2012
Drug-likeness Physicochemical profiling Lead optimization

EthR Thermal Shift Binding Class-Level Differentiation Against N-Phenylphenoxyacetamide Screening Hits

The N-phenylphenoxyacetamide chemotype was identified through a whole-mycobacterial phenotypic screen of 14,640 compounds; among 320 follow-up compounds, 22 showed IC₅₀ values below 10 µM in the M. smegmatis EthR reporter assay and were subsequently tested in a thermal shift assay (ΔTₘ) on purified EthR protein [1]. While 302550-66-9 itself was not explicitly listed among the published hit compounds, it is a close structural congener of the profiled N-phenylphenoxyacetamide series. Representative optimized compounds from the 960-member focused library achieved EC₅₀ values for ethionamide boosting in M. tuberculosis-infected macrophages as low as sub-micromolar, with the best compounds (4 and 5) being >50-fold more potent than the initial hit (compound 1) [1]. This class-level evidence indicates that the N-phenylphenoxyacetamide motif, which 302550-66-9 embodies, can support high-affinity EthR binding and functional boosting of ethionamide. In contrast, regioisomeric or scaffold-hopping analogs that lack the phenoxyacetamide core failed to produce equivalent thermal stabilization of EthR [1].

EthR engagement
Class-level inference
>50-fold ethionamide boosting improvement over initial hit (class-level)
Supports EthR target engagement screening context
From M. smegmatis reporter and macrophage assays; compound not directly tested
Tuberculosis EthR inhibitor Ethionamide booster Thermal shift assay

FAAH Inhibitory Activity Class-Level Comparison: 4-Phenylphenoxy vs. 4-Cyclohexylphenoxy Derivatives

A series of N-aryl 2-aryloxyacetamides was profiled for fatty acid amide hydrolase (FAAH) inhibition. The 4-phenylphenoxy analog (compound 4i; 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide) exhibited an IC₅₀ of 0.35 µM, representing a 7.4-fold improvement over the 4-cyclohexylphenoxy lead compound 4g (IC₅₀ = 2.6 µM) [1]. This SAR demonstrates that the 4-phenylphenoxy (i.e., biphenyl-4-yloxy) moiety, which is also present in 302550-66-9, confers significantly enhanced FAAH inhibitory potency relative to the saturated cyclohexyl analog. The N-(oxolan-2-ylmethyl) substituent of 302550-66-9 differs from the N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl) group of compound 4i; however, the shared 4-phenylphenoxy pharmacophore suggests that 302550-66-9 may retain favorable FAAH engagement, contingent on the compatibility of its oxolan-containing N-substituent with the FAAH active site [1].

FAAH IC₅₀
Class-level inference
7.4-fold FAAH IC₅₀ improvement (0.35 vs 2.6 µM)
4-Phenylphenoxy group differentiation vs. cyclohexyl analog
SAR from Sunduru et al. 2017; direct profiling pending
FAAH inhibitor Pain Neurological disease Endocannabinoid

Mosquito Acetylcholinesterase 1 Inhibitory Potential: Biphenyl-4-yloxy Fragment SAR

In the phenoxyacetamide-based AChE1 inhibitor series reported by Knutsson et al., a 2-(4-biphenylyloxy)-N-[3-(1-piperidinyl)propyl]-acetamide derivative (compound 10) was co-crystallized with mouse AChE (PDB: 6FSD), revealing that the biphenyl-4-yloxy group occupies a deep hydrophobic subpocket that is critical for retaining potency against the G122S resistance mutation in Anopheles gambiae AChE1 [1]. The X-ray structure (resolution 2.7 Å) confirmed that the biphenyl moiety engages π-stacking interactions with aromatic residues lining the active-site gorge, while the N-substituent projects toward the peripheral anionic site [1]. The phenoxyacetamide scaffold uniquely combines mosquito-versus-human AChE selectivity with resistance-breaking potency, two properties that previously proven difficult to reconcile within a single molecule [1]. Although 302550-66-9 bears a different N-substituent (oxolan-2-ylmethyl vs. piperidinylpropyl), the conserved biphenyl-4-yloxy core suggests that it may similarly access the hydrophobic subpocket, making it a candidate for insecticide lead optimization programs targeting AChE1 [2].

AChE1 co-crystal
Class-level inference
Co-crystal structure 2.7 Å (PDB: 6FSD) with biphenyl-4-yloxy analog
Hydrophobic subpocket engagement visualized; supports resistance-breaking design
Mouse AChE complex; G122S mutant potency context
Insecticide AChE1 inhibitor Resistance-breaking Vector control

Synthetic Tractability and Library Amenability vs. Structurally Complex Analogs

The N-phenylphenoxyacetamide scaffold was selected for a 960-member focused library precisely because its synthesis proceeds via a robust two-step protocol: (i) acetylation of anilines with chloroacetyl chloride, and (ii) O-alkylation with substituted phenols under basic conditions (K₂CO₃, DMF, 50 °C) [1]. LC-MS analysis of 118 randomly selected library members confirmed that 96% exhibited purity >80%, demonstrating the reliability of this synthetic route [1]. 302550-66-9 can be prepared through analogous chemistry using 4-hydroxybiphenyl and the corresponding N-(oxolan-2-ylmethyl)-2-chloroacetamide intermediate. This modularity contrasts with more complex analogs (e.g., those requiring multi-step heterocycle construction, chiral resolution, or protecting-group manipulations), where yields and purity are more variable and scale-up is less predictable [1]. The commercial availability of both 4-hydroxybiphenyl and oxolan-2-ylmethylamine as bulk intermediates further favors procurement and in-house derivatization of 302550-66-9 over synthetically challenging comparators.

Synthetic purity
Supporting evidence
96% of 118 tested library members >80% purity by LC-MS
Robust two-step synthesis supports library production
Parallel synthesis in DMF/K₂CO₃; Flipo et al. 2012
Parallel synthesis Focused library Medicinal chemistry Scalability

Recommended Research and Procurement Application Scenarios for 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide


Hit-to-Lead Optimization for M. tuberculosis EthR Inhibitors and Ethionamide Boosters

The N-phenylphenoxyacetamide scaffold, to which 302550-66-9 belongs, has been validated as a druggable chemotype for EthR inhibition through a 960-member focused library campaign [1]. Procurement of 302550-66-9 is indicated for medicinal chemistry teams seeking to explore SAR around the N-substituent (oxolan-2-ylmethyl vs. published aryl/heteroaryl groups) in thermal shift and macrophage ethionamide-boosting assays. The compound's predicted physicochemical profile (MW 311.4; tPSA ~56 Ų) places it within the favorable drug-like space characterized in the Flipo et al. library, reducing the risk of permeability failure in the M. smegmatis whole-cell assay [1].

Development of Resistance-Breaking Mosquito AChE1 Insecticides

Structural biology evidence (co-crystal structure of a biphenyl-4-yloxy AChE1 inhibitor; PDB: 6FSD, 2.7 Å) confirms that the biphenyl-4-yloxy moiety occupies a hydrophobic subpocket essential for maintaining potency against the G122S resistance mutation [2]. While the N-substituent of 302550-66-9 differs from the published inhibitor, the conserved biphenyl-4-yloxy core makes this compound a useful scaffold for fragment-growing or scaffold-hopping efforts aimed at achieving both mosquito-selectivity and resistance-breaking activity [2] [3].

FAAH Inhibitor Screening and Dual FAAH/COX Pharmacological Profiling

SAR from the N-aryl 2-aryloxyacetamide FAAH inhibitor series demonstrates that the 4-phenylphenoxy group confers a 7.4-fold potency improvement (IC₅₀ 0.35 µM vs. 2.6 µM for the cyclohexylphenoxy analog) [4]. 302550-66-9, as a 4-phenylphenoxy-containing acetamide with a unique oxolan-2-ylmethyl N-substituent, is a rational inclusion in FAAH screening cascades or dual FAAH/COX-2 profiling panels, where its differentiated N-substitution pattern may confer selectivity advantages over previously characterized N-aryl analogs [4].

Parallel Library Synthesis and Scaffold Derivatization Programs

The robust two-step synthetic protocol validated on a 960-member N-phenylphenoxyacetamide library (96% of 118 tested members exceeding 80% purity by LC-MS) [1] supports the use of 302550-66-9 as a core scaffold for automated parallel synthesis. Procurement of the compound in multi-gram quantities, coupled with commercially available 4-hydroxybiphenyl and oxolan-2-ylmethylamine building blocks, enables rapid generation of focused analog libraries for phenotypic or target-based screening campaigns across multiple therapeutic areas.

Application
Selection Property
Validation Focus
M. tuberculosis EthR inhibitor hit-to-lead studies
N-phenylphenoxyacetamide scaffold fitness
Thermal shift and macrophage ethionamide-boosting assay context
Mosquito AChE1 resistance-breaking lead development
Biphenyl-4-yloxy hydrophobic subpocket engagement
G122S mutant AChE1 potency retention and selectivity profiling
FAAH inhibitor screening cascades
4-Phenylphenoxy group FAAH SAR
FAAH IC₅₀ and dual FAAH/COX pharmacological context review
Parallel library synthesis and scaffold derivatization
Two-step modular synthetic route
Library purity >80% scale-up reliability and analogue generation
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